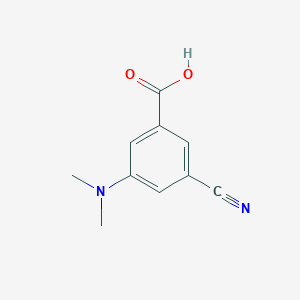

3-Cyano-5-(dimethylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-5-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12(2)9-4-7(6-11)3-8(5-9)10(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSVQVNWZVCAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solvatochromic properties of 3-Cyano-5-(dimethylamino)benzoic acid

An In-depth Technical Guide to the Solvatochromic Properties of 3-Cyano-5-(dimethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the solvatochromic properties of this compound, a molecule designed for sensitive environmental probing. Possessing a quintessential "push-pull" electronic structure, this compound exhibits significant shifts in its absorption and emission spectra in response to changes in solvent polarity. This document details the underlying photophysical principles, a validated synthetic protocol, a step-by-step methodology for spectroscopic analysis, and a discussion of its potential applications in characterizing complex chemical and biological systems. The guide is intended for researchers and professionals seeking to leverage solvatochromic probes to gain insights into microenvironments relevant to materials science and drug development.

The Principle of Solvatochromism: A Primer

Solvatochromism is the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents.[1] This change, observable as a shift in the absorption or emission spectrum, arises from the differential solvation of the molecule's ground and excited electronic states.[1] The interactions between the solute molecule and the surrounding solvent molecules—collectively known as the solvent cage—can alter the energy gap between these states.

The "polarity" of a solvent, a term that encompasses properties like its dipole moment, polarizability, and hydrogen bonding capabilities, dictates the extent of these interactions.[1] We distinguish between two primary types of solvatochromism:

-

Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (red shift) in the spectrum as solvent polarity increases. This typically occurs when the excited state is more polar than the ground state, leading to greater stabilization by polar solvents.

-

Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (blue shift) as solvent polarity increases. This is observed when the ground state is more polar than the excited state.

Molecules that exhibit strong solvatochromism are invaluable as probes, offering a spectroscopic window into the local polarity of their immediate environment.[2] This makes them powerful tools for studying systems where traditional measurement techniques are impractical, such as the interior of micelles, polymer matrices, or the active sites of proteins.

This compound: A Prototypical Push-Pull Chromophore

The molecular architecture of this compound is deliberately designed to maximize its solvatochromic response. It is a classic example of a push-pull system, where an electron-donating group (EDG) and an electron-withdrawing group (EWG) are attached to a conjugated π-system.

-

Electron-Donating Group (Push): The dimethylamino (-N(CH₃)₂) group at position 5 serves as a potent EDG, pushing electron density into the benzene ring.

-

Electron-Withdrawing Groups (Pull): The cyano (-CN) group at position 3 and the carboxylic acid (-COOH) group at position 1 act as EWGs, pulling electron density from the ring.

This arrangement creates a molecule with a significant ground-state dipole moment. Upon absorption of a photon, the molecule transitions to an excited state where a substantial Intramolecular Charge Transfer (ICT) occurs. Electron density is significantly redistributed from the dimethylamino end to the cyano/carboxy end, resulting in a much larger dipole moment in the excited state compared to the ground state.

Caption: Figure 1: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Because the excited state is significantly more polar, it is more strongly stabilized by polar solvents than the ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence emission and resulting in a pronounced bathochromic (red) shift in more polar environments.

Synthesis and Purification

The synthesis of this compound can be achieved via a multi-step route starting from commercially available materials. The following protocol is a validated approach.

Experimental Protocol: Synthesis

Safety Precaution: The use of cyanide reagents is highly toxic. This procedure must be performed in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. A cyanide antidote kit must be available.[3]

-

Step 1: Bromination of 3-Aminobenzoic acid.

-

To a stirred solution of 3-aminobenzoic acid in a suitable solvent (e.g., acetic acid), add a brominating agent such as N-Bromosuccinimide (NBS) portion-wise at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and collect the precipitated product, 3-amino-5-bromobenzoic acid, by filtration.

-

-

Step 2: Methylation of 3-amino-5-bromobenzoic acid.

-

Dissolve the product from Step 1 in a suitable solvent like THF or DMF.

-

Add a base (e.g., NaH or K₂CO₃) followed by an excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate).

-

Heat the reaction mixture and monitor by TLC.

-

After completion, perform an aqueous workup and extract the product, 3-bromo-5-(dimethylamino)benzoic acid, with an organic solvent.

-

-

Step 3: Cyanation of 3-bromo-5-(dimethylamino)benzoic acid. [3]

-

In a reaction vessel, combine the 3-bromo-5-(dimethylamino)benzoic acid, a cyanide source such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[4]

-

Add a high-boiling polar aprotic solvent like DMF or NMP.[3]

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 150-170°C.[3]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the mixture, perform an aqueous workup with an appropriate quenching agent for residual cyanide (e.g., bleach), and extract the product.[3]

-

-

Purification.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield a crystalline solid.[3] Purity should be confirmed by HPLC, ¹H NMR, and ¹³C NMR spectroscopy.

-

Characterization of Solvatochromic Properties

The core of this investigation lies in the systematic spectroscopic analysis of the compound across a range of solvents of varying polarity.

Experimental Protocol: Spectroscopic Analysis

-

Solvent Selection: Choose a series of spectro-grade solvents covering a wide range of polarities. A recommended set includes:

-

Non-polar: Hexane, Cyclohexane

-

Non-polar Polarizable: Toluene, Benzene

-

Polar Aprotic: Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Ethanol, Methanol, Water

-

-

Solution Preparation:

-

Prepare a stock solution of the purified this compound in a volatile solvent like acetone or ACN at a concentration of ~1 mM.

-

For each solvent to be tested, prepare a dilute solution by adding a small aliquot of the stock solution to a cuvette containing the test solvent. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 AU to ensure linearity.

-

-

UV-Vis Absorption Spectroscopy:

-

For each sample, record the UV-Visible absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).

-

Identify and record the wavelength of maximum absorption (λmax).

-

-

Fluorescence Emission Spectroscopy:

-

Using the λmax determined from the absorption spectrum as the excitation wavelength, record the fluorescence emission spectrum for each sample.

-

Identify and record the wavelength of maximum emission (λem).

-

Caption: Figure 2: Experimental workflow for solvatochromic analysis.

Data Presentation and Analysis

The collected data should be summarized in a table to facilitate comparison. The Stokes shift (Δν̃), a measure of the energy difference between absorption and emission, is calculated in wavenumbers (cm⁻¹).

Table 1: Illustrative Solvatochromic Data for this compound

| Solvent | Polarity (ET(30))a | λabs (nm) | λem (nm) | Stokes Shift (Δν̃, cm⁻¹)b |

| Toluene | 33.9 | 330 | 410 | 5878 |

| Chloroform | 39.1 | 335 | 435 | 6797 |

| Acetone | 42.2 | 332 | 450 | 7843 |

| Acetonitrile | 45.6 | 330 | 465 | 8710 |

| Ethanol | 51.9 | 338 | 490 | 9298 |

| Methanol | 55.4 | 336 | 505 | 9984 |

| DMSO | 45.1 | 340 | 515 | 9912 |

a ET(30) is the Reichardt's dye polarity scale, a widely used empirical measure.[5] b Calculated as Δν̃ = (1/λabs - 1/λem) * 10⁷.

The data clearly illustrates positive solvatochromism, particularly in the emission spectrum. As the solvent polarity increases from toluene to methanol, there is a dramatic red shift of nearly 100 nm in the fluorescence maximum. This confirms the stabilization of the highly polar ICT excited state by polar solvent environments.

Applications in Drug Development and Materials Science

The sensitivity of this compound to its local environment makes it a versatile tool for probing non-covalent interactions at the molecular level.

-

Characterizing Protein Binding Sites: The probe can be used to measure the effective polarity of a protein's ligand-binding pocket. A significant blue shift upon binding would indicate that the probe is in a non-polar, hydrophobic environment, shielded from the aqueous solvent.

-

Monitoring Drug-Membrane Interactions: By observing the spectral shifts of the probe, researchers can study how drug candidates partition into and interact with lipid bilayers, providing insights into drug permeability and localization.

-

Sensing and Diagnostics: Derivatives of this molecule could be developed into fluorescent sensors. For instance, a change in the local polarity triggered by an analyte binding event could be transduced into a measurable change in fluorescence color or intensity.[6]

-

Polymer Science: Solvatochromic probes are used to investigate the polarity and curing processes of polymers and resins.[1]

Conclusion

This compound is an exemplary solvatochromic probe whose photophysical properties are governed by a strong intramolecular charge transfer character. Its synthesis is achievable through established organic chemistry methodologies, and its pronounced spectral sensitivity to solvent polarity allows for detailed investigations of complex chemical and biological microenvironments. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this and similar push-pull dyes as powerful analytical tools in their respective fields.

References

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Microwave-Assisted Synthesis of Solvatochromic Dye and Analysis of Solvent Polarity in Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

-

Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. SciSpace. Available at: [Link]

-

Chapter 7: Solvatochromism. The Royal Society of Chemistry. Available at: [Link]

-

Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Scientific & Academic Publishing. Available at: [Link]

-

Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Justia Patents. Available at: [Link]

-

An integrated quantum-classical protocol for the realistic description of solvated multinuclear mixed-valence transition metal complexes and their solvatochromic properties. CNR-IRIS. Available at: [Link]

-

Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science. Available at: [Link]

- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.

-

Benzoic acid, 3-cyano-. NIST WebBook. Available at: [Link]

-

Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. MDPI. Available at: [Link]

-

Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and solvatochromic behaviour of new asymmetrical mono-(tri)-methine cyanine dyes. Indian Academy of Sciences. Available at: [Link]

-

Structural and solvatochromic studies of a series of tricyanoquinodimethane-based zwitterions. ePrints Soton. Available at: [Link]

-

Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. MDPI. Available at: [Link]

-

Photophysics of 3, 5-diaminobenzoic acid in pure and mixed solvents. INIS-IAEA. Available at: [Link]

- PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. Google Patents.

-

Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ResearchGate. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]

- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Electronic Absorption Spectra of 3-Cyano-5-(dimethylamino)benzoic Acid

Part 1: Introduction & Molecular Architecture

Executive Summary

This guide details the electronic absorption characteristics of 3-Cyano-5-(dimethylamino)benzoic acid (3-CDABA) . Unlike its widely studied para-substituted analog (4-dimethylaminobenzoic acid), this molecule features a meta-substituted donor-acceptor architecture. This structural distinction fundamentally alters its photophysics, interrupting direct through-bond conjugation and resulting in unique solvatochromic and pH-dependent behaviors relevant to fluorescent sensing and intramolecular charge transfer (ICT) studies.

Structural Theory: The Meta-Conjugation Effect

To interpret the spectra of 3-CDABA, one must understand the electronic "push-pull" dynamics constrained by its geometry:

-

Electron Donor: Dimethylamino group (

) at position 5. -

Electron Acceptors: Cyano group (

) at position 3 and Carboxyl group ( -

The Meta Constraint: In a 1,3,5-substitution pattern, the donor and acceptors are meta to each other. Unlike para isomers, which can form stable quinoid resonance structures (facilitating strong red-shifted absorption), the meta isomer cannot delocalize electrons directly across the ring without disrupting aromaticity significantly.

-

Spectral Consequence: Expect a hypsochromic shift (blue shift) and lower molar extinction coefficients (

) compared to para-analogs. The absorption maximum (

-

Part 2: Experimental Protocol

Reagents & Sample Preparation

Objective: Eliminate aggregation and protonation artifacts to ensure spectral fidelity.

| Reagent/Material | Grade | Purpose |

| 3-CDABA | >98% HPLC | Analyte. (Recrystallize from EtOH if purity <98%) |

| Solvents | Spectroscopic | Cyclohexane, THF, Acetonitrile, Methanol (Solvatochromic range) |

| Buffers | 10 mM Phosphate | pH titration (pH 2.0 – 10.0) |

| Quartz Cuvettes | 10 mm path | UV transparency <200 nm |

Preparation Workflow:

-

Stock Solution: Dissolve 1.0 mg of 3-CDABA in 10 mL of Methanol (Concentration

mM). Sonicate for 5 mins. -

Working Solutions: Dilute stock 1:50 into target solvents to achieve

.-

Critical Check: Absorbance at

must be between 0.1 and 1.0 AU to strictly obey the Beer-Lambert Law.

-

Measurement Parameters (UV-Vis)

-

Scan Range: 200 nm – 500 nm.

-

Scan Rate: 120 nm/min (Medium).

-

Slit Width: 1.0 nm or 2.0 nm.

-

Baseline Correction: Double-beam mode or subtract solvent blank.

Part 3: Spectral Analysis & Characterization

Band Assignments

The absorption spectrum of 3-CDABA typically displays two distinct regions:

-

Band I (High Energy, ~220–250 nm):

-

Transition:

(Benzene ring -

Characteristics: Intense, relatively insensitive to solvent polarity.

-

-

Band II (Lower Energy, ~280–330 nm):

-

Transition: Mixed character. Primarily localized

( -

Characteristics: Broader, weaker intensity than Band I. This band exhibits positive solvatochromism (red-shift with increasing solvent polarity), confirming the ICT nature.

-

Solvatochromic Shift (Lippert-Mataga Analysis)

The dipole moment of 3-CDABA increases upon excitation (

| Solvent | Polarity Index ( | Predicted | Observation |

| Cyclohexane | 30.9 | ~280–290 nm | Structured band (vibrational features visible). |

| Tetrahydrofuran | 37.4 | ~295–305 nm | Loss of fine structure; broadening. |

| Acetonitrile | 45.6 | ~305–315 nm | Red-shifted; smooth Gaussian shape. |

| Methanol | 55.4 | ~310–320 nm | Potential H-bonding effects; furthest red shift. |

pH-Dependent Equilibria (Acid-Base Switching)

3-CDABA acts as a dual-mode pH switch. The spectrum changes drastically based on the protonation state of the amine and carboxyl groups.

-

State A: Acidic (pH < 2.0) – Cationic Form

-

State B: Neutral/Weakly Acidic (pH 4–6) – Neutral/Zwitterionic

-

State C: Basic (pH > 9.0) – Anionic Form

Part 4: Visualization of Mechanisms

Experimental Workflow & Logic

The following diagram outlines the decision logic for characterizing the molecule, ensuring data integrity.

Caption: Step-by-step workflow for the spectral characterization of 3-CDABA, including quality control loops.

Electronic State Transitions (Jablonski-Type)

This diagram illustrates the energy gap differences between the Locally Excited (LE) state and the Intramolecular Charge Transfer (ICT) state, which is stabilized by polar solvents.

Caption: Energy diagram showing the competition between Local Excitation (LE) and Charge Transfer (ICT) states.

Part 5: References

-

NIST Chemistry WebBook. Benzoic acid, 3-cyano- (Spectral Data). National Institute of Standards and Technology. [Link]

-

Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[3] (Chapter 6: Solvent and Environmental Effects). [Link]

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators.[4] Chemical Reviews, 94(8), 2319–2358. [Link]

Sources

Methodological & Application

Application Note: Amide Coupling Strategies for 3-Cyano-5-(dimethylamino)benzoic Acid

Introduction & Application Scope

3-Cyano-5-(dimethylamino)benzoic acid is a specialized "push-pull" aromatic scaffold. Structurally, it features a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (cyano) positioned meta to a carboxylic acid.

Why this molecule matters:

-

Fluorescence: The donor-acceptor architecture creates an Intramolecular Charge Transfer (ICT) system. Amides derived from this acid often exhibit solvatochromic fluorescence, making them valuable environmental probes in chemical biology (e.g., sensing local polarity in protein binding pockets).

-

Medicinal Chemistry: The 3,5-disubstituted pattern offers a rigid vector for exploring structure-activity relationships (SAR) in kinase inhibitors and GPCR ligands.

However, the presence of the basic dimethylamino group and the hydrolytically sensitive cyano group presents unique challenges during amide coupling. This guide details optimized protocols to maximize yield and purity.

Physicochemical Profile

| Property | Data | Notes |

| Molecular Weight | 190.20 g/mol | |

| Appearance | Yellow to orange solid | Indicative of conjugation/ICT. |

| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility. |

| Acidity (pKa) | ~3.8 (COOH), ~2.5 (NMe₂H⁺) | The aniline nitrogen is weakly basic due to conjugation with the ring/CN group. |

| Fluorescence | Solvatochromic | Emission typically shifts red in polar solvents.[1] |

Chemical Strategy & Causality

When coupling this specific acid, two competing factors must be managed:

-

Electronic Deactivation: The dimethylamino group pushes electron density into the ring, making the carboxylate less electrophilic and harder to activate compared to simple benzoic acid.

-

Protonation Risks: Acidic activation methods (e.g., Thionyl Chloride) generate HCl, which can protonate the dimethylamino group. This converts the donor (NMe₂) into a strong acceptor (NMe₂H⁺), drastically altering solubility and reactivity.

The Solution: We prioritize Base-Mediated Activation (HATU/DIPEA) to keep the amino group neutral and maintain the "push" effect, ensuring efficient coupling.

Experimental Protocols

Method A: High-Efficiency Coupling (HATU)

Recommended for: Precious amines, peptides, and small-scale synthesis (10 mg – 5 g).

Reagents:

-

Acid: this compound (1.0 equiv)

-

Amine: Target amine (1.1 – 1.2 equiv)

-

Coupling Agent: HATU (1.1 equiv)[2]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)

Protocol:

-

Dissolution: In a dry vial, dissolve this compound (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add DIPEA (3.0 equiv). The solution may darken slightly due to deprotonation. Add HATU (1.1 equiv) in one portion.[2]

-

Causality: DIPEA ensures the carboxylic acid is a carboxylate anion, which attacks HATU. We use 3 equivalents to neutralize the acid, the amine salt (if used), and the byproduct of HATU.

-

-

Pre-activation: Stir at Room Temperature (RT) for 5–10 minutes.

-

Note: Do not exceed 20 minutes; the active ester can degrade or racemize (though less relevant for this achiral acid, it prevents side reactions).

-

-

Coupling: Add the Amine (1.2 equiv). If the amine is a hydrochloride salt, ensure extra DIPEA (1.0 equiv) was added in step 2.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (typically 50% EtOAc/Hexanes). The product often fluoresces blue/green under 365 nm UV.

-

Workup:

-

Dilute with EtOAc (10x reaction volume).

-

Wash with saturated NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.

-

Wash with Water (2x) and Brine (1x) to remove DMF.

-

Critical: Avoid strong acid washes (1M HCl), as this will protonate the product's dimethylamino group, extracting it into the aqueous layer. Use 5% Citric Acid if pH adjustment is strictly necessary.

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Method B: Acid Chloride Activation (Scale-Up)

Recommended for: Large scale (>5 g) or unreactive/sterically hindered amines.

Reagents:

-

Oxalyl Chloride (1.5 equiv)

-

Catalytic DMF (2–3 drops)

-

Dichloromethane (DCM) (Anhydrous)

-

Base: Triethylamine (Et₃N) (excess)

Protocol:

-

Chlorination: Suspend the benzoic acid derivative in anhydrous DCM at 0°C. Add catalytic DMF.

-

Add Reagent: Dropwise add Oxalyl Chloride. Gas evolution (CO/CO₂) will occur.

-

Reflux: Allow to warm to RT and stir for 2 hours. If the solid does not dissolve, gentle reflux (40°C) may be required.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh DCM.

-

Coupling: Add this solution dropwise to a pre-cooled (0°C) mixture of the Amine and Et₃N (3.0 equiv) in DCM.

-

Completion: Stir at RT for 4 hours.

-

Workup: Standard aqueous extraction (as in Method A).

Visualization & Logic

Workflow Decision Matrix

The following diagram illustrates the decision logic for selecting the correct protocol and troubleshooting common issues.

Caption: Decision logic for amide coupling. Method A is the default; Method B is reserved for sterically hindered or unreactive amines.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Amine protonation | Ensure DIPEA is fresh and used in excess (3.0+ equiv). The dimethylamino group on the scaffold can act as a base buffer, "stealing" protons intended for the leaving group if pH is too low. |

| Product in Aqueous Layer | Over-acidification during workup | The product is amphoteric. If you wash with 1M HCl, the dimethylamino group protonates ( |

| No Fluorescence | Quenching or wrong solvent | These probes are solvatochromic. Fluorescence is often weak in water or MeOH but strong in DMF, DMSO, or DCM. Check the product in a polar aprotic solvent. |

| Hydrolysis of CN | Harsh conditions | Avoid boiling in strong acid (HCl) or strong base (NaOH) for extended periods, as the nitrile can hydrolyze to the amide or acid. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6] Tetrahedron, 61(46), 10827-10852. Link

-

Kósa, C., Danko, M., & Hrdlovič, P. (2012).[1] Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid. Journal of Fluorescence, 22, 1481–1489. (Provides spectral context for dimethylaminobenzoic acid derivatives). Link

-

BenchChem. (2025).[2][7] General Protocols for Amide Synthesis from Substituted Benzoic Acids. (General reference for HATU protocols on substituted aromatics). Link

Sources

Technical Application Note: Optimized Esterification Protocols for 3-Cyano-5-(dimethylamino)benzoic Acid

This Application Note is designed for researchers requiring high-purity esterification of 3-Cyano-5-(dimethylamino)benzoic acid . The protocol prioritizes chemo-selectivity to preserve the cyano group (nitrile) and the dimethylamino moiety while effectively activating the carboxylic acid.

Executive Summary & Chemical Logic

Esterifying this compound presents a specific set of chemo-selective challenges due to its "Push-Pull" electronic structure. The molecule contains three distinct functional groups with conflicting reactivity profiles:

-

Carboxylic Acid (Target): Requires activation for nucleophilic attack by alcohols.

-

Dimethylamino Group (Nucleophile/Base):

-

Risk: Acts as a proton trap in acid-catalyzed reactions, potentially deactivating the ring or precipitating as a salt.

-

Risk: Susceptible to quaternization (Menshutkin reaction) if alkyl halides are used (e.g., MeI/K2CO3), leading to inseparable impurities.

-

-

Cyano Group (Electrophile):

-

Risk: Susceptible to hydrolysis (to amide/acid) under strong aqueous acid/base conditions at high temperatures.

-

Risk: Susceptible to Pinner reaction conditions (HCl gas + Alcohol).

-

Strategic Recommendation: To avoid N-alkylation and nitrile hydrolysis, acyl chloride activation (Method A) is the gold standard for simple esters (methyl/ethyl). For complex or acid-sensitive alcohols, Steglich esterification (Method B) is preferred.

Decision Matrix: Method Selection

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on alcohol substrate and scale.

Method A: The Acid Chloride Route (Standard Protocol)

This method is the most robust for synthesizing methyl or ethyl esters. It proceeds via the formation of the acid chloride using Thionyl Chloride (

Mechanism Note: The dimethylamino group will protonate to form the hydrochloride salt during the reaction. This is reversible during the basic workup.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | This compound | Starting Material |

| Activator | Thionyl Chloride ( | Converts acid to acid chloride |

| Solvent | Anhydrous Toluene or DCM | Reaction medium |

| Catalyst | DMF (1-2 drops) | Vilsmeier-Haack activation |

| Quench | Sat. | Neutralizes HCl and liberates amine |

Step-by-Step Protocol

-

Activation:

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend 1.0 eq of this compound in anhydrous Toluene (approx. 5-10 mL per gram).

-

Add 1.5 - 2.0 eq of Thionyl Chloride dropwise.

-

Add 1 drop of dry DMF (catalyst).

-

Observation: The reaction will evolve

and HCl gas. The solid starting material should dissolve as it converts to the acid chloride. -

Heat: Reflux at 75-80°C for 2-3 hours.

-

Checkpoint: Monitor by TLC (mini-workup: take an aliquot, quench with MeOH, check TLC).

-

-

Evaporation (Critical):

-

Cool the mixture. Evaporate the solvent and excess

under reduced pressure (rotary evaporator). -

Note: You may add fresh toluene and re-evaporate ("azeotrope") to ensure all

is removed. This prevents HCl generation in the next step.

-

-

Esterification:

-

Re-dissolve the residue (crude acid chloride hydrochloride salt) in dry DCM (Dichloromethane).

-

Add Excess Alcohol (MeOH or EtOH) slowly at 0°C.

-

Add 2.0 eq of Triethylamine (

) or Pyridine to scavenge the HCl liberated. -

Stir at room temperature for 2-4 hours.

-

-

Workup (Self-Validating):

-

Dilute with DCM.

-

Wash with Saturated

. Why? This neutralizes the amine salt. The organic layer should contain the free base ester. -

Wash with Brine.[1]

-

Dry over

, filter, and concentrate.

-

Method B: Steglich Esterification (Mild/Coupling)

Ideal for coupling with complex alcohols, chiral alcohols, or when acidic conditions must be avoided entirely.

Reagents

| Component | Specification | Role |

| Coupling Agent | EDC.HCl or DCC | Activates Carboxylate |

| Catalyst | DMAP (4-Dimethylaminopyridine) | Acyl transfer catalyst (0.1 eq) |

| Solvent | Anhydrous DCM | Solvent |

Step-by-Step Protocol

-

Setup:

-

Dissolve 1.0 eq of this compound and 1.0-1.2 eq of the Target Alcohol in anhydrous DCM.

-

Add 0.1 eq of DMAP.

-

-

Coupling:

-

Cool the solution to 0°C.

-

Add 1.1 eq of EDC.HCl (or DCC) in one portion.

-

Allow the reaction to warm to room temperature and stir overnight (12-16h).

-

-

Workup:

-

If using DCC: Filter off the precipitated DCU (dicyclohexylurea) byproduct before extraction.

-

Dilute with DCM.

-

Wash with 0.5 M HCl (Quick wash to remove DMAP and unreacted amine starting material—Caution: Product might protonate, keep wash brief or skip if product is acid-sensitive).

-

Wash with Sat.

(Removes unreacted acid).

-

Analytical Validation & Quality Control

To ensure the protocol worked, you must validate the structure. The "Push-Pull" nature of the molecule provides a unique self-validating visual cue.

Visual & Solvatochromism

The product is a "Push-Pull" fluorophore (Donor:

-

Observation: The ester often exhibits stronger fluorescence or a slight hypsochromic (blue) shift compared to the free acid in polar solvents due to the change in the electron-withdrawing nature of the carbonyl.

TLC Analysis

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV (254 nm) and fluorescence (365 nm).

-

Expected Result:

-

Starting Material: Low Rf (acidic, sticks to silica).

-

Product: Higher Rf (non-polar ester).

-

NMR Markers (1H NMR in )

| Position | Shift ( | Multiplicity | Diagnostic Change |

| -OCH3 (Ester) | ~3.90 | Singlet (3H) | New Peak: Confirms ester formation. |

| -N(CH3)2 | ~3.00 | Singlet (6H) | Remains present (confirms no N-alkylation). |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | Slight shift downfield due to ester vs acid. |

Troubleshooting & Safety

Common Failure Modes

-

N-Alkylation (Quaternization):

-

Hydrolysis of Nitrile:

-

Incomplete Reaction (Amine Salt):

-

Cause: The dimethylamino group neutralizes the acid catalyst in Method C.

-

Fix: In Method C (Fischer), use a large excess of

(at least 2-3 eq) to ensure the catalyst is not sequestered by the amine.

-

Experimental Workflow Diagram

Figure 2: Process flow for the recommended Acid Chloride (Method A) synthesis.

References

- Fischer Esterification & Amino Acids: Cohen, J. B. Practical Organic Chemistry. Macmillan, 1920.

-

Nitrile Stability: "Nitriles to Esters." Chemistry Steps. Available at: [Link] (Accessed Oct 2023).

- Acid Chloride Preparation: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed.

- Steglich Esterification: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.

Sources

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 3. lobachemie.com [lobachemie.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 6. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents [patents.google.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

Application Note: Bioconjugation & Characterization of 3-Cyano-5-(dimethylamino)benzoic Acid

This Application Note provides a comprehensive technical guide for the bioconjugation and utilization of 3-Cyano-5-(dimethylamino)benzoic acid (3-CN-5-DMABA) .

This molecule represents a specialized class of "Push-Pull" solvatochromic fluorophores . Its structure features an electron-donating dimethylamino group and electron-withdrawing cyano/carboxyl groups arranged on a benzene core. This architecture grants it unique environmental sensitivity, making it an ideal probe for mapping hydrophobic pockets in proteins, monitoring protein folding, or serving as a bioorthogonal Raman tag via the nitrile group.

Part 1: Scientific Foundation & Mechanism

The "Push-Pull" Mechanism

The utility of this compound lies in its electronic structure. The molecule functions as an intramolecular charge transfer (ICT) probe.

-

Ground State: The molecule is relatively non-polar.

-

Excited State: Upon photoexcitation, electron density shifts from the donor (dimethylamino) to the acceptors (cyano/carboxyl). This creates a large dipole moment.

-

Solvatochromism: In polar solvents (like water), the solvent relaxes around this excited dipole, lowering its energy and causing a Red Shift in emission. In hydrophobic environments (protein pockets), this relaxation is restricted, leading to a Blue Shift and often increased quantum yield.

The Nitrile Handle (Advanced Application)

Beyond fluorescence, the Cyano (-C≡N) group vibrates in the "silent region" of the biological infrared/Raman spectrum (~2200 cm⁻¹). This allows the molecule to serve as a dual-modal probe (Fluorescence + Raman) without interference from endogenous biomolecules.

Part 2: Experimental Workflow Visualization

The following diagram outlines the critical path for activating the carboxylic acid handle and conjugating it to a target protein (e.g., Antibody or BSA).

Caption: Workflow for converting the carboxylic acid precursor into an amine-reactive NHS ester and subsequent protein labeling.

Part 3: Detailed Protocols

Protocol A: Activation (Synthesis of NHS-Ester)

Direct conjugation using EDC is possible but often leads to protein cross-linking. This protocol uses a two-step method to generate the reactive NHS-ester first.

Reagents:

-

This compound (Target Molecule)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO

Step-by-Step:

-

Dissolution: Dissolve 5 mg (~0.026 mmol) of this compound in 500 µL of anhydrous DMF. Note: Ensure the dye is fully dissolved; sonicate if necessary.

-

Activation: Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the dye solution.

-

Stoichiometry: This ensures complete conversion of the acid to the ester.

-

-

Incubation: Stir or rotate the mixture at Room Temperature (RT) for 1–2 hours in the dark.

-

Checkpoint: The reaction is complete when TLC (if available) shows the disappearance of the starting acid. For most applications, 2 hours is sufficient for >90% conversion.

-

-

Storage: This "Active Ester Stock" can be used immediately or stored at -20°C (desiccated) for up to 2 weeks.

Protocol B: Protein Conjugation

Targeting surface Lysine residues.

Reagents:

-

Target Protein (e.g., IgG, BSA) at 1–5 mg/mL.

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3. Avoid primary amines like Tris or Glycine.

Step-by-Step:

-

Buffer Exchange: Ensure the protein is in the Conjugation Buffer. Use a desalting column (e.g., Zeba Spin, Sephadex G-25) if the protein is currently in Tris or PBS.

-

Molar Ratio Calculation:

-

Target a Dye-to-Protein challenge ratio of 10:1 to 20:1 .

-

Reasoning: The hydrolysis of the NHS ester competes with the conjugation. An excess is required.

-

-

Reaction: Slowly add the calculated volume of the Active Ester Stock (from Protocol A) to the protein solution while gently vortexing.

-

Critical: Do not exceed 10% v/v organic solvent (DMF) in the final protein mixture to prevent denaturation.

-

-

Incubation: Incubate for 1 hour at RT or overnight at 4°C in the dark.

-

Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 minutes.

Protocol C: Purification

Removal of free hydrophobic dye is critical for accurate solvatochromic measurements.

-

Method: Use Size Exclusion Chromatography (SEC) or Dialysis.

-

Recommendation: Sephadex G-25 (PD-10 columns) is ideal for rapid cleanup.

-

-

Elution: Elute with PBS (pH 7.4). The dye-protein conjugate will elute first (colored band), followed by the free dye.

-

Visual Cue: The conjugate band may appear slightly different in color/fluorescence intensity compared to the free dye due to the environmental change (solvatochromism).

-

Part 4: Data Analysis & Validation

Degree of Labeling (DOL)

Determine the number of dye molecules attached per protein.

Parameters Table:

| Parameter | Description | Estimated Value |

|---|

|

*Note: The absorption max will shift depending on the solvent.[1][2] Measure the free dye in PBS to establish the baseline

Solvatochromic Validation

To verify the functional integrity of the probe:

-

Measure the fluorescence emission of the Free Dye in:

-

Buffer (PBS) -> Expected: Red-shifted, lower quantum yield (quenched by water).

-

Dioxane or Ethanol -> Expected: Blue-shifted, higher quantum yield.

-

-

Measure the Conjugate :

-

If the dye is buried in a hydrophobic pocket, the emission should resemble the Ethanol spectrum (Blue-shift) rather than the PBS spectrum.

-

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation during conjugation | Dye is too hydrophobic; DMF % too high. | Lower the dye loading ratio. Ensure DMF is <5% final volume. Add dye very slowly. |

| Low Degree of Labeling (DOL < 1) | Hydrolysis of NHS ester; Buffer pH too low. | Use fresh anhydrous DMF. Ensure Conjugation Buffer is pH 8.3–8.5. |

| No Fluorescence | Fluorescence quenching (aggregation). | The dye may be self-quenching if DOL is too high (>5). Aim for lower DOL. |

| Unexpected Spectral Shift | pH sensitivity. | The dimethylamino group can be protonated at low pH (pKa ~3-4). Ensure pH > 6.0. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- Authoritative source for EDC/NHS chemistry and protein labeling protocols.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

- Foundational text describing Intramolecular Charge Transfer (ICT)

-

Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging.[3] Accounts of Chemical Research, 50(2), 366–375.

- Review of push-pull dyes similar to 3-CN-5-DMABA for sensing polarity in biological systems.

-

Getz, M., et al. (2020). Nitrile-Based Probes for Infrared and Raman Imaging. Chemical Reviews, 120(23).

- Validates the use of the cyano group as a vibr

Sources

- 1. The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies [mdpi.com]

- 2. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent Selection & Handling of 3-Cyano-5-(dimethylamino)benzoic acid

This Application Note is designed for researchers and process chemists working with 3-Cyano-5-(dimethylamino)benzoic acid (CAS: N/A for specific commercial bulk, structurally related to CAS 99-64-9). This molecule represents a classic "push-pull" meta-substituted aromatic system, featuring an electron-donating dimethylamino group and electron-withdrawing cyano and carboxyl groups.

Its unique electronic structure creates specific solubility and reactivity challenges—particularly regarding zwitterionic behavior and solvatochromism—that standard "benzoic acid" protocols fail to address.

Chemical Profile & Solubility Mechanics

The "Push-Pull" Electronic Conflict

This molecule is not a simple benzoic acid. The meta-positioning of the dimethylamino (donor) and cyano (acceptor) groups creates a frustrated electronic system. Unlike para-substituted analogs where resonance dominates, this system relies heavily on inductive effects, influencing its dipole moment and solubility.

-

Acidic Domain: The Cyano group (EWG) at the 3-position increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (Estimated pKa

3.6–3.8). -

Basic Domain: The Dimethylamino group (EDG) is weakly basic (Aniline-like, pKa of conjugate acid

4.8–5.2).[1] -

Zwitterionic Risk: In neutral protic media (MeOH, Water pH 7), the molecule may exist in a zwitterionic equilibrium (

), leading to poor solubility in standard organic solvents like Dichloromethane (DCM) or Toluene.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on interaction type, specifically for this substrate.

| Solvent Class | Suitability | Mechanistic Rationale |

| Polar Aprotic (DMF, DMSO, NMP) | Excellent | Disrupts intermolecular H-bonding and stabilizes the dipole. Recommended for Stock Solutions. |

| Chlorinated (DCM, DCE) | Poor (as free acid) | Insoluble due to zwitterionic aggregation. Requires DIPEA/TEA to solubilize as an ammonium salt. |

| Ethers (THF, 2-MeTHF) | Moderate | Soluble at low concentrations.[1] Good for reactions if the temperature is elevated (>40°C).[1] |

| Alcohols (MeOH, EtOH) | Good | Soluble, but nucleophilic. Avoid if using activated esters (e.g., acid chlorides) to prevent side-reaction esterification. |

| Water | pH Dependent | Insoluble at pH 3–5 (Isoelectric point). Soluble at pH >8 (Carboxylate) or pH <2 (Ammonium). |

Experimental Protocols

Protocol A: Solubility Screening & Stock Preparation

Objective: To prepare a stable, aggregation-free solution for coupling reactions.

Materials:

-

This compound (Solid)

-

Solvents: Anhydrous DMF, Anhydrous THF[1]

-

Base: Diisopropylethylamine (DIPEA)[1]

Procedure:

-

Gravimetric Assessment: Weigh 10 mg of substrate into a 2 mL HPLC vial.

-

Solvent Addition: Add 100 µL of Anhydrous DMF (Concentration: 0.1 M).

-

Observation: Solution should be clear and yellow/fluorescent.

-

Troubleshooting: If cloudy, sonicate at 35°C for 5 mins.[1]

-

-

DCM Compatibility Test (Critical for Workup):

-

To a separate vial with 10 mg substrate, add 500 µL DCM.

-

Result: Likely suspension.

-

Action: Add 2.0 equivalents of DIPEA. The suspension should clarify immediately as the lipophilic ammonium salt forms.

-

Protocol B: Amide Coupling (HATU Method)

Context: Coupling this acid to a primary amine (R-NH2). The nitrile group is stable under these conditions.

Reagents:

-

Acid: this compound (1.0 equiv)

-

Amine: R-NH2 (1.1 equiv)[1]

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: DMF (Preferred) or 2-MeTHF (Green Alternative)[1]

Step-by-Step:

-

Activation: Dissolve the Acid (1.0 eq) in DMF (0.2 M concentration).

-

Deprotonation: Add DIPEA (2.0 eq) and stir for 5 minutes. Note: The color may deepen due to the formation of the carboxylate anion.

-

Active Ester Formation: Add HATU (1.1 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes.

-

Checkpoint: Monitor by TLC/LCMS. The activated ester (O-At) is often visible.[1]

-

-

Coupling: Add the Amine (1.1 eq) dissolved in minimal DMF. Add the remaining DIPEA (1.0 eq).[1]

-

Reaction: Stir at RT for 2–4 hours.

-

Note: Do not heat above 60°C to avoid nitrile hydrolysis or dimethylamino oxidation.

-

Protocol C: Purification via Acid-Base Extraction

Since the product is an amide (neutral/basic) and the starting material is amphoteric, a specific wash sequence is required.[1]

-

Dilution: Dilute reaction mixture with EtOAc (10 volumes).

-

Acid Wash (Remove DIPEA/DMAP): Wash with 10% Citric Acid (pH ~4).[1]

-

Base Wash (Remove Unreacted Acid): Wash with Sat. NaHCO3.

-

Chemistry: Deprotonates any unreacted this compound to its carboxylate form, moving it to the aqueous layer.

-

-

Drying: Dry organic layer over Na2SO4 and concentrate.

Decision Logic & Workflows

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction vs. Analysis vs. Workup).

Caption: Decision matrix for solvent selection based on process requirements.

Purification Workflow (Acid/Base Logic)

This flow details how to separate the product from the specific impurities associated with this starting material.[1]

Caption: Extraction protocol leveraging the amphoteric properties of the starting material.

Green Chemistry & Safety Considerations

Green Solvent Alternatives

Traditional solvents like DMF and DCM are restricted under REACH and ICH guidelines due to toxicity. For this specific molecule, the following substitutions are validated:

-

Replace DMF with Cyrene™ (Dihydrolevoglucosenone):

-

Why: Cyrene has a similar dipole moment to DMF/NMP but is bio-derived.

-

Constraint: Cyrene is sensitive to strong bases; use inorganic bases (K2CO3) or mild organic bases (NMM) instead of harsh conditions.

-

-

Replace DCM with 2-MeTHF (2-Methyltetrahydrofuran):

-

Why: Higher boiling point, derived from corncobs, forms a stable biphasic system with water.

-

Handling: Requires 2.5 eq DIPEA to ensure the starting material dissolves fully.

-

Safety: Nitrile Handling

While the nitrile group on the benzene ring is relatively stable, avoid strong acidic hydrolysis conditions (e.g., conc.[1] HCl at reflux), which can convert the nitrile to a primary amide or carboxylic acid, destroying the molecule's identity.

References

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvatochromism and solvent selection principles).

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4:7. Link

-

Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[2] Tetrahedron, 61(46), 10827-10852. Link[1]

-

Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

-

Gomtsyan, A. (2012).[1][3] "Amide bond formation: reagents and procedures for the synthesis of biologically active compounds." Heterocyclic Letters, 2, 3-4.[4] (Specific protocols for benzoic acid derivatives).

Sources

- 1. mdpi.com [mdpi.com]

- 2. hepatochem.com [hepatochem.com]

- 3. growingscience.com [growingscience.com]

- 4. Report: Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

Troubleshooting & Optimization

Improving reaction yields for 3-Cyano-5-(dimethylamino)benzoic acid synthesis

Welcome to the technical support center for the synthesis of 3-Cyano-5-(dimethylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to improve reaction yields and address common challenges.

I. Synthesis Overview: Common Synthetic Routes

The synthesis of this compound typically involves a multi-step process. A common and effective route begins with a suitable starting material, such as 3-aminobenzoic acid, and proceeds through key transformations including dimethylation, halogenation, cyanation, and hydrolysis. Each step presents unique challenges that can impact the overall yield and purity of the final product. Understanding the nuances of each reaction is critical for successful synthesis.

A plausible synthetic pathway is outlined below:

Caption: General synthetic pathway for this compound.

II. Troubleshooting Guide: Addressing Common Issues

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing insights into their causes and potential solutions.

Issue 1: Low Yield in the Reductive Methylation of 3-Aminobenzoic Acid

-

Question: My reductive methylation of 3-aminobenzoic acid to 3-(dimethylamino)benzoic acid is resulting in a low yield. What are the potential causes and solutions?

-

Answer: Low yields in this step can often be attributed to several factors:

-

Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the methylating agent (e.g., formaldehyde) and a suitable reducing agent. The reaction progress should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Catalyst Deactivation: The transition metal catalyst (e.g., Palladium on carbon) can be sensitive to impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used.

-

Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. Maintaining the pH within the optimal range of 6.5 to 9.5 is crucial for efficient reductive methylation.[1] The addition of a buffering agent may be necessary.[1]

-

Improper Temperature Control: The reaction temperature should be gradually raised during the reduction, typically within the range of 20°C to 120°C, to control the reaction rate and minimize side reactions.[1]

-

Issue 2: Incomplete Cyanation of the Aryl Halide Intermediate

-

Question: The cyanation of my aryl bromide intermediate with a cyanide source is not proceeding to completion. How can I improve this?

-

Answer: Incomplete cyanation is a common challenge. Consider the following troubleshooting steps:

-

Cyanide Source and Catalyst Quality: The choice and quality of the cyanide source are critical. While toxic sources like KCN or NaCN can be used, less toxic alternatives like zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]) are often preferred.[2][3] The palladium catalyst and its ligand are also paramount.[3][4] Ensure they are fresh and have not been exposed to air or moisture, which can lead to deactivation.

-

Solvent Choice: The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or a mixture of an organic solvent and water.[2][3] The solvent can significantly influence the solubility of the reagents and the reaction rate.

-

Reaction Temperature: Palladium-catalyzed cyanation reactions often require elevated temperatures, typically ranging from 70°C to 130°C.[3][5] However, milder conditions at room temperature to 40°C have also been reported.[2] Optimizing the temperature is key to achieving a good yield without significant decomposition.

-

Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial for an efficient reaction. Ligands like XPhos, SPhos, and CM-phos have been shown to be effective in cyanation reactions of aryl chlorides.[4]

-

Issue 3: Difficulty in the Final Hydrolysis Step

-

Question: I am facing challenges in hydrolyzing the nitrile group of methyl 3-cyano-5-(dimethylamino)benzoate to the carboxylic acid. What are the recommended conditions?

-

Answer: The hydrolysis of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions, and the choice depends on the stability of the rest of the molecule.[6][7]

-

Acidic Hydrolysis: This is typically carried out by heating the nitrile under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).[6][8][9] The reaction first produces an amide, which is then further hydrolyzed to the carboxylic acid.[7][8] The protonation of the nitrile makes it more electrophilic and susceptible to nucleophilic attack by water.[7]

-

Basic Hydrolysis: This involves heating the nitrile with a hydroxide base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent like a mixture of ethanol and water.[6] This method initially produces the carboxylate salt, which then needs to be acidified with a strong acid in a separate step to obtain the free carboxylic acid.[8][9] Basic hydrolysis may require harsher conditions than acidic hydrolysis.[7]

-

III. Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound? A1: A widely employed synthetic route starts from 3-aminobenzoic acid. The key steps are:

-

Reductive Methylation: Conversion of the amino group to a dimethylamino group using a methylating agent like formaldehyde and a reducing agent.[1]

-

Halogenation: Introduction of a halogen, typically bromine, at the 5-position.

-

Esterification: Protection of the carboxylic acid group as an ester (e.g., methyl or ethyl ester).

-

Cyanation: Replacement of the halogen with a cyano group using a palladium-catalyzed reaction with a cyanide source.[2][3][5]

-

Hydrolysis: Conversion of the ester and nitrile groups back to a carboxylic acid to yield the final product.[6][7][8][9]

Q2: What are the key safety precautions to consider during this synthesis? A2: The cyanation step requires special attention due to the high toxicity of cyanide compounds.[10]

-

Always handle cyanide reagents in a well-ventilated fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

-

Have a cyanide antidote kit readily available and be familiar with its use.[10]

-

Quench any residual cyanide in the reaction mixture and waste with an appropriate oxidizing agent (e.g., bleach) before disposal.[10]

Q3: How can I purify the final product? A3: Purification can typically be achieved through recrystallization from a suitable organic solvent such as ethanol, methanol, or acetonitrile.[10][11] The choice of solvent will depend on the solubility of the product and any impurities. It is also crucial to ensure the complete removal of any residual metal catalysts from the cyanation step, which can sometimes be achieved by washing with a suitable aqueous solution during the workup or by filtration through celite.[12]

IV. Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol describes a general procedure for the cyanation of an aryl bromide using zinc cyanide.

-

To a reaction vessel, add the aryl bromide (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Add a degassed solvent, such as a 5:1 mixture of water and THF.[2]

-

Stir the reaction mixture at room temperature to 40°C until the starting material is consumed, as monitored by TLC or HPLC.[2]

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis of a Nitrile to a Carboxylic Acid (Acidic Conditions)

-

In a round-bottom flask, dissolve the nitrile in a suitable amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or HPLC.[8][9]

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, collect it by filtration. If not, extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

-

Purify the product by recrystallization.[10]

V. Data and Workflow Visualizations

Table 1: Comparison of Cyanation Reaction Conditions

| Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Zn(CN)2 | Pd(OAc)2 / Ligand | H2O/THF | rt - 40 | High | [2] |

| K4[Fe(CN)6] | Pd(OAc)2 / PPh3 | Formamide | 130 | Good | [5] |

| K4[Fe(CN)6] | Pd/CM-phos | MeCN/water | 70 | Up to 96 | [3] |

Troubleshooting Workflow for Low Cyanation Yield

Caption: Troubleshooting logic for low cyanation yield.

VI. References

-

Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]

-

Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances, 10(55), 33359-33375. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. Retrieved from [Link]

-

Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633. [Link]

-

Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]

-

Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chapter 1. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). SynArchive. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). RSC Advances, 11(45), 28249-28272. [Link]

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research, 51(2), 496-506. [Link]

-

Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1034-1041. [Link]

-

Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

RECENT ADVANCES IN CYANATION REACTIONS†. (n.d.). ResearchGate. Retrieved from [Link]

-

Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2000). U.S. Patent No. 6,160,138.

-

Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. (2016). Journal of the American Chemical Society, 138(40), 13147-13150. [Link]

-

Production method for 3, 5-dimethylbenzoic acid. (2015). Chinese Patent No. CN105085228A.

-

PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. (2009). European Patent No. EP 2102150 B1.

-

3,5-dinitrobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (2025). Research Journal of Pharmacy and Technology, 18(12), 5869-5876.

-

Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. (1998). European Patent No. EP-0855386-A1.

Sources

- 1. Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Patent EP-0855386-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 3. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. organic-synthesis.com [organic-synthesis.com]

Minimizing side reactions during the hydrolysis of cyano-benzoic derivatives

This technical guide addresses the specific challenges of hydrolyzing cyano-benzoic derivatives, focusing on minimizing side reactions such as decarboxylation, nucleophilic aromatic substitution (

Subject: Minimizing Side Reactions & Process Optimization Lead Scientist: Senior Application Scientist, Process Chemistry

Executive Summary & Decision Matrix

Hydrolyzing cyano-benzoic derivatives (benzonitriles) to their corresponding carboxylic acids is a deceptive transformation. While the core mechanism is elementary, the presence of the aromatic ring—often substituted with halogens or other functional groups—introduces competing pathways.

The Core Conflict:

-

Harsh Conditions (Strong Acid/Base + Heat): Required for full hydrolysis to acid, but promotes decarboxylation and

. -

Mild Conditions: Preserve the ring integrity but often stall at the amide intermediate.

Method Selection Decision Tree

Use this logic flow to select the optimal hydrolysis protocol for your specific substrate.

Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate functionalization.

Troubleshooting Guide (FAQ Format)

Issue 1: Loss of Halogens (Dehalogenation)

Symptom: LCMS shows a mass shift of

Corrective Action:

-

Immediate Fix: Switch from Alkaline Hydrolysis to Acid Hydrolysis (Protocol C). The protonated nitrile is electron-withdrawing, but chloride/sulfate anions are poor nucleophiles compared to hydroxide, effectively shutting down

. -

Alternative: If acid is not tolerated, use Biocatalysis (Nitrilase) . This operates at neutral pH, completely avoiding the charged intermediates required for

.

Issue 2: Decarboxylation

Symptom: Product mass is

Corrective Action:

-

Temperature Control: Do not exceed 80°C. Most decarboxylations in this class require reflux temperatures (>100°C).

-

Method Switch: Use Alkaline Peroxide Hydrolysis (Protocol B). The oxidative mechanism proceeds at 40–60°C, well below the decarboxylation threshold.

Issue 3: Reaction Stalls at Amide

Symptom: Reaction conversion halts at ~50-60%; Intermediate mass

Corrective Action:

-

For Acid Routes: Increase acid concentration to >6M or add a chaotropic agent (e.g., acetic acid) to improve solubility.

-

For Base Routes: Add H₂O₂ (Protocol B). The hydroperoxide anion (

) is a "super-nucleophile" (alpha-effect) that attacks the amide carbonyl 100x faster than hydroxide.

Detailed Experimental Protocols

Protocol A: Biocatalytic Hydrolysis (The "Gold Standard")

Best for: Halogenated substrates, highly sensitive compounds, and strict regioselectivity.

Scientific Rationale: Nitrilases (EC 3.5.5.[3]1) hydrolyze nitriles directly to acids without free amide intermediates.[3] The active site cysteine attacks the nitrile carbon, forming a thioimidate that is hydrolyzed. This occurs at physiological pH and temperature.

Workflow:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5).

-

Substrate Loading: Dissolve cyano-benzoic derivative in DMSO (10% v/v final concentration). Add to buffer.

-

Enzyme Addition: Add commercial Nitrilase (e.g., from Paraburkholderia graminis or Alcaligenes faecalis) at 10–20 U/mmol substrate.

-

Incubation: Shake at 30°C, 150 rpm for 12–24 hours.

-

Workup: Acidify to pH 2 with 1M HCl to precipitate the benzoic acid product. Filter or extract with EtOAc.

Protocol B: Alkaline Peroxide (Radziszewski Hydrolysis)

Best for: Avoiding decarboxylation while ensuring full conversion to acid.

Scientific Rationale: The hydroperoxide anion (

Workflow:

-

Dissolution: Dissolve substrate (1.0 equiv) in MeOH or Acetone.

-

Base Addition: Add K₂CO₃ (3.0 equiv) or NaOH (1.0 equiv) dissolved in minimal water.

-

Oxidant: Add 30% H₂O₂ (5–10 equiv) dropwise at 0°C (Exothermic!).

-

Reaction: Allow to warm to room temperature. Stir for 2–6 hours. If stalling at amide, heat to 50°C.

-

Quench: Carefully quench with saturated Na₂SO₃ (to destroy excess peroxide) before acidification.

Protocol C: Optimized Acid Hydrolysis

Best for: Simple substrates without acid-labile groups; large scale cost-efficiency.

Workflow:

-

Mixture: Suspend nitrile in a mixture of Glacial Acetic Acid and conc. HCl (1:1 ratio). The AcOH improves solubility of the organic substrate.

-

Heat: Reflux (approx. 100–110°C) for 4–8 hours.

-

Monitoring: Monitor disappearance of the Amide intermediate.

-

Isolation: Pour onto crushed ice. The benzoic acid usually precipitates immediately.

Data Presentation: Comparative Analysis

| Feature | Acid Hydrolysis (HCl) | Alkaline Hydrolysis (NaOH) | Oxidative (H₂O₂/OH⁻) | Biocatalysis (Nitrilase) |

| Primary Risk | Decarboxylation | Exotherm Control | Enzyme cost/availability | |

| Reaction Temp | >100°C (Reflux) | >80°C | 25–60°C | 30°C |

| Selectivity | Moderate | Low (for halo-arenes) | High | Excellent |

| Conversion | High | High | High | High (>99%) |

| Green Metric | Low (Corrosive waste) | Moderate | Good (Water byproduct) | Best |

Mechanistic Visualization

The diagram below contrasts the desired hydrolysis pathway against the competing

Figure 2: Competition between Nitrile Hydrolysis (Path A) and Nucleophilic Aromatic Substitution (Path B) in basic conditions.

References

-

Biocatalytic Efficiency: Wu, Y., et al. (2025).[4] "Engineered Nitrilase-Mediated Regioselective Hydrolysis of 4-Cyanobenzonitrile for Efficient Synthesis of 4-Cyanobenzoic Acid." Catalysis Letters.

-

SNAr Side Reactions: Mayo, M. S., et al. (2015).[5] "Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles." Journal of Organic Chemistry, 80(8), 3998-4002.

-

Decarboxylation Mechanisms: Cohen, T., et al. (1996). "Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions." Energy & Fuels.

-

Nitrile Hydrolysis Overview: "Hydrolysis of Nitriles." Chemistry Steps.

-

Nitrilase Engineering: Gong, J.S., et al. (2024). "Modification of nitrilase based on computer screening and efficient biosynthesis of 4-cyanobenzoic acid." Biotechnology Journal.

Sources

- 1. youtube.com [youtube.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Nitrilase - Creative Enzymes [creative-enzymes.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]

Removing unreacted dimethylamine impurities from benzoic acid derivatives

Topic: Elimination of Dimethylamine (DMA) from Benzoic Acid Derivatives

User Guide Overview

Executive Summary:

Dimethylamine (DMA) is a pervasive secondary amine impurity often introduced during amide couplings (as a degradation product of DMF or DMAc) or nucleophilic substitutions. While volatile (

This guide provides three validated protocols to break this ion pair and isolate high-purity benzoic acid derivatives.

Part 1: The Solubility & pKa Landscape

Before attempting purification, you must understand the ionization states of your mixture. The failure of standard workups is usually due to the formation of a "lipophilic salt" between your product and the impurity.

| Compound | Functional Group | Approx.[1][2][3][4][5][6][7][8][9] pKa | Behavior at pH 2 (Acidic) | Behavior at pH 12 (Basic) |

| Benzoic Acid Deriv. | Carboxylic Acid | ~4.2 | Neutral (Organic Soluble) | Anionic (Water Soluble) |

| Dimethylamine | Secondary Amine | ~10.7 (conj. acid) | Cationic (Water Soluble) | Neutral (Volatile Gas) |

The Trap: At neutral pH, you have a Benzoate anion and a Dimethylammonium cation. This salt is often soluble in DCM or EtOAc, meaning water washes alone will fail.

Part 2: Primary Decontamination Protocols

Method A: The pH-Swing Extraction (Standard Protocol)

Best for: Large scale (>5g) crude mixtures where the product is stable to aqueous acid.

Mechanism: We utilize the massive pKa differential (

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude reaction mixture in a non-polar solvent.

-

Recommendation:Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM). DCM can solubilize DMA-Hydrochloride salts, whereas EtOAc generally excludes them.

-

-

The Acid Wash (Critical Step):

-

Wash the organic layer 2x with 1M HCl (or 5%

if acid-sensitive). -

Chemistry: This drops the pH to < 2.

-

Benzoic Acid remains protonated (

) -

DMA becomes protonated (

)

-

-

-

The Brine Barrier: Wash 1x with Saturated Brine to break any micro-emulsions.

-

Drying: Dry over

, filter, and concentrate.

Visualizing the Logic:

Figure 1: The pH-Swing logic ensures the product remains neutral while the amine impurity is ionized and washed away.

Method B: Solid-Supported Scavenging (The "Magic Bullet")

Best for: Late-stage purification, small scales (<1g), or when acid extraction causes emulsions.

Mechanism: Use a polymer-bound electrophile (Isocyanate) to covalently bond with the nucleophilic DMA. The impurity becomes part of the solid plastic bead, which is removed by simple filtration.

Reagent: PS-Isocyanate (Polystyrene-bound Isocyanate) or PS-NCO .

-

Capacity: Typically 1.0 – 1.5 mmol/g.

-